molecular formula C21H19FO2 B14387271 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol CAS No. 87559-65-7

4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol

Cat. No.: B14387271
CAS No.: 87559-65-7
M. Wt: 322.4 g/mol
InChI Key: ASMRRJFDPFICDR-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is an organic compound with a complex structure that includes fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol typically involves multiple steps, including the introduction of fluorine and methoxy groups onto a tetraphen scaffold. Common synthetic routes may involve:

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride.

    Methylation: Introduction of methyl groups using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide for methoxy substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-methoxy-DMT: A compound with similar fluorine and methoxy groups but different overall structure.

    5-Fluoro-AMT: Another fluorinated compound with different functional groups.

Uniqueness

4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87559-65-7

Molecular Formula

C21H19FO2

Molecular Weight

322.4 g/mol

IUPAC Name

4-fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol

InChI

InChI=1S/C21H19FO2/c1-11-13-7-4-5-8-14(13)12(2)18-17(11)15-9-6-10-16(22)19(15)21(24-3)20(18)23/h4-10,20-21,23H,1-3H3

InChI Key

ASMRRJFDPFICDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F)OC)O

Origin of Product

United States

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